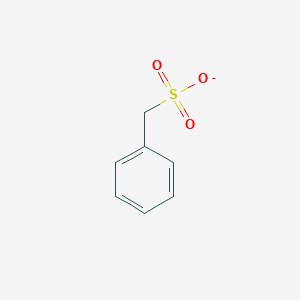

phenylmethanesulfonate

Description

Conceptual Framework of Sulfonate Esters in Organic Chemistry

Sulfonate esters are a class of organic compounds that are esters of sulfonic acids. ucla.eduwikipedia.org Their general structure is R-SO₂-OR', where R and R' are typically alkyl or aryl groups. periodicchemistry.com Phenylmethanesulfonate belongs to this class, specifically being an ester of methanesulfonic acid and phenol (B47542).

In organic chemistry, sulfonate esters are primarily recognized for their exceptional ability to function as leaving groups in nucleophilic substitution and elimination reactions. periodicchemistry.com This property stems from the fact that the sulfonate anion (R-SO₃⁻), which is formed when the C-O bond breaks, is a very weak base. periodicchemistry.com Its stability is a result of the negative charge being delocalized through resonance across the three oxygen atoms. periodicchemistry.com This high stability makes the departure of the sulfonate group from a molecule energetically favorable.

Commonly used sulfonate esters in organic synthesis include p-toluenesulfonates (tosylates), methanesulfonates (mesylates), and trifluoromethanesulfonates (triflates). periodicchemistry.com The conversion of an alcohol, which has a poor leaving group (hydroxide, OH⁻), into a sulfonate ester is a common strategy to facilitate substitution or elimination reactions at the associated carbon atom. periodicchemistry.com This transformation is typically achieved by reacting the alcohol with a sulfonyl chloride (like methanesulfonyl chloride) in the presence of a non-nucleophilic base. wikipedia.org

Evolution of Research Perspectives on this compound

The scientific investigation of compounds related to this compound dates back over a century. Early research in 1911 by Wedekind and Schenk explored the reaction of phenylmethanesulfonyl chloride with tertiary amines, which produced trans-stilbene (B89595). cdnsciencepub.com They proposed the existence of a reactive intermediate they named a "sulfene" (R₂C=SO₂). cdnsciencepub.com This early work laid the groundwork for understanding the reactivity of phenylmethanesulfonyl derivatives and the formation of transient, highly reactive species.

Over the decades, research evolved from observing reaction outcomes to probing the underlying mechanisms. Studies focused on the reactions of phenylmethanesulfonyl chloride and related esters like 2,4-dinitrophenyl this compound, confirming the generation of sulfene (B1252967) intermediates in the presence of a base. cdnsciencepub.com The hydrolysis of nitro-substituted derivatives of phenyl this compound has also been a subject of study, providing insights into reaction kinetics and mechanisms, and even serving as a basis for organic chemistry laboratory experiments. acs.orgacs.org These mechanistic studies solidified the understanding of this compound and its precursors as valuable tools for generating specific reactive intermediates under controlled conditions.

Current Academic Significance of this compound as a Reactive Intermediate

In contemporary research, this compound and its derivatives continue to be significant, finding applications in diverse and advanced chemical fields. Their role as precursors to reactive intermediates is exploited in modern synthetic strategies.

One notable area is in the advancement of "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions. A 2022 study demonstrated the use of 4-nitrophenyl this compound in an exchange reaction where the nitrophenolate group is swapped with various phenols and alcohols. acs.org This process occurs rapidly under ambient conditions, highlighting a simple and efficient method for creating diverse sulfonate ester products. acs.org

The field of materials science has also found a novel use for this compound. Recent research has identified it as a beneficial electrolyte additive for lithium-ion batteries. mdpi.com Theoretical calculations showed that this compound is reduced on the graphite (B72142) electrode, forming a stable solid electrolyte interphase (SEI) layer. mdpi.com This protective layer significantly enhances the cyclic stability and capacity retention of the battery. mdpi.commdpi.com

Furthermore, this compound derivatives are crucial intermediates in medicinal chemistry for the synthesis of complex bioactive molecules. For example, they have been employed in the synthesis of potential kinase inhibitors for cancer therapy. nih.gov In these syntheses, the sulfonate ester functionality is used to generate a sulfene intermediate, which is then trapped by an amine to form the desired sulfonamide-containing target molecules. nih.gov This demonstrates the compound's utility in constructing specific molecular architectures for drug discovery.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | phenyl methanesulfonate (B1217627) | nih.gov |

| CAS Number | 16156-59-5 | sigmaaldrich.com |

| Molecular Formula | C₇H₈O₃S | nih.gov |

| Molecular Weight | 172.20 g/mol | sigmaaldrich.com |

| Melting Point | 58-61 °C | sigmaaldrich.com |

| Boiling Point | 279 °C | sigmaaldrich.com |

| Appearance | Pale brown solid | echemi.com |

| XLogP3 | 1.2 | nih.gov |

Selected Research Applications of this compound and Derivatives

| Application Area | Specific Use | Key Finding | Reference(s) |

| Modern Synthesis | S(VI) Exchange Chemistry | 4-Nitrophenyl this compound used for rapid, uncatalyzed exchange with phenols and alcohols. | acs.org |

| Materials Science | Lithium-Ion Battery Additive | Functions as an electrolyte additive to form a stable SEI layer on graphite anodes, improving cycle stability. | mdpi.com |

| Medicinal Chemistry | Synthesis of Kinase Inhibitors | Used as an intermediate to generate a sulfene, which reacts to form sulfonamides for potential cancer therapeutics. | nih.gov |

| Mechanistic Studies | Sulfene Intermediate Formation | Reaction with tertiary amines generates a sulfene intermediate, leading to products like stilbenes. | cdnsciencepub.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7O3S- |

|---|---|

Molecular Weight |

171.20 g/mol |

IUPAC Name |

phenylmethanesulfonate |

InChI |

InChI=1S/C7H8O3S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,9,10)/p-1 |

InChI Key |

NIXKBAZVOQAHGC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Phenylmethanesulfonate and Its Analogues

Classical Esterification Protocols

The most traditional and widely used method for synthesizing phenylmethanesulfonate involves the direct reaction of a phenol (B47542) with methanesulfonyl chloride. This approach is valued for its simplicity and the ready availability of the starting materials.

Reaction of Phenol with Methanesulfonyl Chloride in the Presence of Bases

The classical synthesis of this compound is achieved by reacting phenol with methanesulfonyl chloride. This reaction necessitates the presence of a base. The primary role of the base is twofold: it deprotonates the phenol to form the more nucleophilic phenoxide ion, and it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.

The general reaction scheme is as follows:

A typical laboratory procedure involves dissolving the phenol in a suitable solvent, adding a base, and then introducing methanesulfonyl chloride, often at a reduced temperature to control the exothermic reaction. The reaction mixture is then typically stirred at room temperature for several hours to ensure completion. Purification is commonly achieved through recrystallization or column chromatography to yield the pure this compound product, which often presents as a white crystalline solid. For instance, the reaction of phenol with para-toluenesulfonyl chloride, a close analogue of methanesulfonyl chloride, has been shown to produce the desired product in high yields, demonstrating the effectiveness of this general method.

Variations in Base Catalysis and Solvent Systems

The choice of base and solvent can significantly influence the yield and purity of the resulting sulfonate ester. A variety of bases and solvent systems have been explored to optimize this classical esterification.

Bases: Commonly used bases include tertiary amines such as triethylamine (B128534) (Et₃N) and pyridine (B92270). These organic bases are effective at scavenging the HCl produced and are compatible with a wide range of organic solvents. Inorganic bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) can also be employed, particularly in biphasic solvent systems.

Solvents: The selection of a solvent is critical for ensuring that all reactants remain in the solution phase. Dichloromethane (CH₂Cl₂) is a frequently used solvent due to its inertness and ability to dissolve both the phenol and the sulfonyl chloride. Other solvents such as 1,2-dimethoxyethane (DME) and chloroform have also been successfully utilized. The choice of solvent can impact reaction rates and, in some cases, the ease of product isolation.

The following table summarizes the effects of different base and solvent combinations on the synthesis of aryl sulfonates.

| Base | Solvent | Typical Conditions | Outcome |

| Triethylamine | Dichloromethane (CH₂Cl₂) | 0°C to room temperature, 12h | Good to excellent yields, common for a wide range of phenols. |

| Pyridine | Chloroform (CHCl₃) | Room temperature | Effective, though pyridine can sometimes be more difficult to remove during workup. |

| Sodium Hydroxide | Water/Dichloromethane | Room temperature | Suitable for simple phenols, employs a phase-transfer catalyst. |

| Potassium Carbonate | 1,2-Dimethoxyethane (DME) | Room temperature to 50°C | Mild conditions, often used for sensitive substrates. |

Advanced Synthetic Approaches

While classical esterification is robust, advanced synthetic strategies have been developed to address challenges such as the synthesis of complex substituted analogues, achieving regioselectivity in polyhydroxylated systems, and utilizing alternative precursor structures.

Nucleophilic Substitution Strategies for Substituted Phenylmethanesulfonates

The synthesis of this compound analogues bearing various substituents on the aromatic ring is readily accomplished using the classical method, simply by starting with a substituted phenol. This approach leverages the nucleophilic character of the substituted phenoxide. The electronic nature of the substituents on the phenol can influence its reactivity.

Electron-donating groups (e.g., alkyl, alkoxy) on the phenol increase the nucleophilicity of the corresponding phenoxide, which can lead to faster reaction rates.

Electron-withdrawing groups (e.g., nitro, chloro) decrease the nucleophilicity of the phenoxide, potentially requiring more forcing conditions or longer reaction times to achieve high yields.

For example, the reaction of 3,5-dimethylphenol with various sulfonyl chlorides, including those with electron-withdrawing groups like chloro and nitro substituents, has been shown to produce the corresponding substituted aryl sulfonates in good yields.

The table below provides examples of yields for the synthesis of various substituted aryl sulfonates.

| Phenol Derivative | Sulfonyl Chloride | Product | Yield (%) |

| 3,5-Dimethylphenol | p-Toluenesulfonyl chloride | 3,5-Dimethylphenyl tosylate | 90 |

| 3,5-Dimethylphenol | 4-Chlorobenzenesulfonyl chloride | 3,5-Dimethylphenyl 4-chlorobenzenesulfonate | Fairly Good |

| 3,5-Dimethylphenol | 4-Nitrobenzenesulfonyl chloride | 3,5-Dimethylphenyl 4-nitrobenzenesulfonate | Fairly Good |

Regioselective Sulfonylation Techniques

A significant challenge in the synthesis of substituted phenylmethanesulfonates arises when the starting phenol contains more than one hydroxyl group, such as in catechol (1,2-dihydroxybenzene), resorcinol (1,3-dihydroxybenzene), and hydroquinone (1,4-dihydroxybenzene). wikipedia.org In these cases, controlling which hydroxyl group is sulfonylated—or achieving monosulfonylation versus disulfonylation—requires specialized techniques.

Regioselectivity can often be achieved by exploiting differences in the steric environment or acidity of the hydroxyl groups. For instance, a sterically hindered hydroxyl group will react more slowly than a less hindered one. Alternatively, one hydroxyl group can be selectively protected, allowing the other to be sulfonylated, followed by a deprotection step. Developing synthetic methods that allow for the desymmetrization of substrates like resorcinol derivatives through sequential reactions is a key area of research. researchgate.net While direct regioselective sulfonylation can be challenging, strategies involving selective protection and deprotection are often employed to synthesize differentially substituted dihydroxybenzenes. ucsb.edu

Conversion Pathways from Precursor Structures (e.g., Silyl Ethers)

An alternative to using free phenols as starting materials is to employ phenols that have been protected as silyl ethers. Silyl ethers are valuable precursors because they are generally stable but can be readily converted to the corresponding alcohol or, in this case, the phenoxide.

A powerful, high-yielding, one-step method exists for the direct conversion of silyl ethers to sulfonate esters. This transformation is accomplished by reacting the silyl ether with a sulfonyl fluoride (an analogue of sulfonyl chloride) in the presence of a catalytic amount of an organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netgelest.com This method is efficient for various types of silyl ethers, including trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers. researchgate.netgelest.com The use of a sulfonyl fluoride is crucial, as the corresponding reaction with a sulfonyl chloride often results in poor conversion. gelest.com This process represents a direct silyl-sulfonyl exchange, streamlining the synthesis by avoiding a separate deprotection step. researchgate.net

The general scheme for this conversion is:

This methodology provides a mild and efficient route to sulfonate esters from protected phenol precursors, enhancing the synthetic toolkit available to chemists. researchgate.net

Electrochemical Methods in Arylsulfonate Synthesis

Electrochemical methods offer a sustainable and efficient approach for the synthesis of arylsulfonates, including this compound and its analogs. These methods often operate under mild conditions, avoiding the need for harsh reagents and high temperatures. chemistryworld.com A key strategy in the electrochemical synthesis of aryl sulfonates involves the anodic oxidation of precursor molecules to generate reactive intermediates that subsequently react to form the desired sulfonate ester.

One common approach involves the electrochemical oxidation of phenols in the presence of a sulfinate source. This method allows for the direct formation of the aryl-oxygen bond of the sulfonate ester. The reaction mechanism is believed to proceed through the anodic oxidation of a hydroquinone or a related compound to a highly electrophilic quinoidic intermediate. This intermediate is then attacked by a sulfonate to form the sulfone. acs.org

Another electrochemical route involves the sulfinylation of aryl halides. This process utilizes an inexpensive nickel catalyst and can be conducted at room temperature. The reaction is a net reductive process where a sacrificial anode replaces the need for an external reductant. nih.gov Aryl sulfinates are versatile intermediates that can be further derivatized to form various sulfur-containing functional groups. nih.gov

The mechanism of these electrochemical reactions often involves the formation of radical species. For instance, the oxidation of a sulfinate at the anode can generate a sulfonyl radical. This radical can then add to an alkene or another unsaturated system, leading to the formation of a new carbon-sulfur bond. Subsequent oxidation of the resulting radical intermediate can lead to the final sulfonate product. rsc.orgrsc.org

The table below summarizes key aspects of electrochemical methods for arylsulfonate synthesis.

| Method | Starting Materials | Key Intermediates | Advantages |

| Oxidation of Phenols | Phenols, Sulfinates | Quinoidic intermediates | Direct formation of aryl-oxygen bond |

| Sulfinylation of Aryl Halides | Aryl Halides, SO2 | Aryl sulfinates | Mild conditions, inexpensive catalyst |

| Radical Addition to Alkenes | Alkenes, Sulfinates | Sulfonyl radicals | Formation of C-S bonds |

One-Step Sulfonation with Sulfur Trioxide

The direct sulfonation of aromatic compounds using sulfur trioxide (SO₃) is a fundamental and widely used method for the synthesis of sulfonic acids, which are precursors to sulfonates like this compound. This method is advantageous as it avoids the production of water, which is a byproduct when using sulfuric acid. google.com The reaction is typically highly exothermic, and controlling the reaction conditions is crucial to prevent the formation of byproducts and charring. google.com

To mitigate the high reactivity of sulfur trioxide, it is often used in a complexed form or in an inert solvent. Common complexes include those with pyridine or dimethylformamide, which moderate the reactivity of the SO₃. nih.gov The reaction mechanism involves the electrophilic aromatic substitution of the arene by SO₃. Ab initio molecular dynamics simulations have suggested that the reaction can proceed through a concerted pathway involving two molecules of SO₃, forming a cyclic transition state. nih.gov

A proposed kinetic model for the sulfonation of arenes with SO₃ in aprotic solvents involves a three-step process:

Reversible formation of a σ-complex between the arene and one SO₃ molecule. nih.gov

Reversible binding of a second SO₃ molecule to the first. nih.gov

Proton transfer from the arene to the second SO₃, leading to the formation of arenepyrosulfonic acid, which can be subsequently hydrolyzed. nih.gov

The use of an inert diluent, such as a liquid paraffinic hydrocarbon, can also help to maintain desired reaction conditions and achieve substantially complete monosulfonation. google.com

The following table outlines the key features of one-step sulfonation with sulfur trioxide.

| Parameter | Description |

| Sulfonating Agent | Sulfur Trioxide (SO₃) |

| Advantages | Anhydrous conditions, high reactivity |

| Challenges | High exothermicity, potential for side reactions |

| Control Methods | Use of SO₃ complexes (e.g., with pyridine), inert solvents, controlled temperature |

| Mechanism | Electrophilic aromatic substitution, potentially involving a two-molecule SO₃ transition state |

| Intermediate | Arenepyrosulfonic acid |

Synthesis of Specific this compound Derivatives

Nitro-Substituted this compound Esters

The synthesis of nitro-substituted this compound esters involves the introduction of a nitro group onto the phenyl ring, followed by esterification with methanesulfonyl chloride, or vice versa. These compounds are of interest due to the electron-withdrawing nature of the nitro group, which can influence the reactivity of the molecule.

A common method for the synthesis of compounds like phenyl (4-nitrophenyl)methanesulfonate is the reaction of 4-nitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine. smolecule.com This reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated from the deprotonation of the phenol by the base, attacks the electrophilic sulfur atom of the methanesulfonyl chloride.

Alternatively, nitration of a pre-existing this compound can be performed, although this may lead to a mixture of ortho, meta, and para isomers, depending on the directing effects of the methanesulfonate (B1217627) group. The synthesis of various nitro-substituted benzothiazole derivatives has been reported, which involves the reaction of nitro-anilines with potassium thiocyanate, demonstrating a viable route for incorporating nitro groups into aromatic systems that can be adapted for this compound synthesis. rjptonline.org

The table below provides an overview of synthetic approaches for nitro-substituted this compound esters.

| Synthetic Approach | Reactants | Reagents/Conditions | Product |

| Esterification of Nitrophenol | 4-Nitrophenol, Methanesulfonyl chloride | Pyridine (base) | Phenyl (4-nitrophenyl)methanesulfonate |

| Nitration of this compound | This compound | Nitrating agent (e.g., HNO₃/H₂SO₄) | Mixture of nitro-isomers |

Preparation of Chiral this compound Derivatives

The preparation of chiral this compound derivatives is a significant area of research, particularly for applications in asymmetric synthesis and pharmaceuticals. Chiral sulfur-containing compounds are gaining attention as important pharmacophores. nih.govnih.gov

One approach to obtaining chiral sulfonate esters is through the asymmetric condensation of prochiral sulfinates and alcohols, catalyzed by an organocatalyst such as pentanidium. nih.gov This method allows for the stereoselective formation of sulfinate esters, which can be versatile precursors to other chiral sulfur compounds. nih.gov Although this method focuses on sulfinate esters, the principles can be extended to the synthesis of chiral sulfonates.

Another strategy involves the use of chiral Brønsted acids as catalysts. For instance, P-chiral, N-phosphoryl sulfonamide Brønsted acids have been synthesized and evaluated in the asymmetric synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxylate esters via biomimetic transfer hydrogenation. mcgill.ca This highlights the potential of using chiral catalysts to induce enantioselectivity in reactions involving sulfonate-containing molecules.

The dynamic kinetic resolution of sulfinates with chiral amine catalysts also presents a viable route to enantioenriched sulfinate esters. nih.gov

The following table summarizes methods for the preparation of chiral sulfur-containing esters.

| Method | Key Features | Catalyst/Reagent | Precursor |

| Asymmetric Condensation | Stereoselective formation of sulfinate esters | Pentanidium (organocatalyst) | Prochiral sulfinates, alcohols |

| Asymmetric Catalysis | Enantioselective synthesis of sulfonate-containing molecules | P-chiral, N-phosphoryl sulfonamide Brønsted acids | Quinolines |

| Dynamic Kinetic Resolution | Enantioenrichment of sulfinates | Chiral amine catalysts | Racemic sulfinates |

Complex this compound Salt Formations

This compound and its analogs can act as ligands in the formation of coordination compounds with various metal ions. The sulfonate group can coordinate to a metal center through its oxygen atoms, leading to the formation of complex salts.

The formation of complex ions typically involves the interaction of a Lewis acid (the metal cation) with a Lewis base (the ligand). youtube.com In the case of this compound, the oxygen atoms of the sulfonate group possess lone pairs of electrons that can be donated to a metal cation, forming a coordinate covalent bond. youtube.com

Research on the coordination chemistry of sulfonate anions has shown that they can form a variety of structures. For example, silver methanesulfonate has been shown to react with triphenylphosphine to form a binuclear complex where the sulfonate anion acts as a bridging ligand. researchgate.net The coordination environment around the silver atom is a distorted tetrahedron, composed of two oxygen atoms from the sulfonate and two phosphorus atoms from the triphenylphosphine ligands. researchgate.net

The formation of these complexes can be influenced by several factors, including the nature of the metal ion, the solvent, and the presence of other ligands. edubull.com The study of these complexes is important for understanding their structural properties and potential applications in areas such as catalysis and materials science.

The table below provides examples of metal complexes with sulfonate-containing ligands.

| Metal Ion | Ligands | Complex Structure |

| Silver(I) | Methanesulfonate, Triphenylphosphine | Binuclear complex with bridging sulfonate |

| Silver(I) | Methanesulfonate, Triphenylphosphine, 1,2-bis(4-pyridyl)ethane | Binuclear molecule with bridging Dpe ligands |

Reaction Mechanisms Involving Phenylmethanesulfonate

Hydrolysis Reaction Mechanisms

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. libretexts.org Phenylmethanesulfonate and its derivatives can undergo hydrolysis, typically in an aqueous basic medium, to yield a phenol (B47542) (or a substituted phenol) and methanesulfonic acid or its salt.

The hydrolysis of this compound derivatives in an aqueous basic medium, such as aqueous potassium hydroxide (B78521), generally proceeds via a nucleophilic substitution mechanism where the hydroxide ion (OH⁻) acts as the nucleophile. acs.org The reaction involves the attack of the hydroxide ion on the electrophilic carbon of the phenyl group, leading to the displacement of the methanesulfonate (B1217627) leaving group.

However, studies on nitro-substituted derivatives of phenyl this compound reveal a more complex mechanism. acs.orgacs.org In the presence of a base, an initial rapid and reversible acid-base reaction can occur if there is an acidic proton on the phenylmethyl (benzyl) portion of the molecule. This forms a carbanion intermediate. The subsequent rate-determining step involves the cleavage of the sulfur-oxygen bond, releasing the phenoxide ion. acs.org The rate of this step is influenced by the stability of the leaving group. acs.org

Substituents on the aromatic rings of this compound derivatives can significantly impact the rate and mechanism of hydrolysis. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—are key. nih.govnih.gov

A study of the hydrolysis of three nitro derivatives of phenyl this compound provides clear evidence of these effects. acs.org The relative hydrolysis rates were compared for:

Ester I: p-nitrophenyl this compound

Ester II: phenyl p-nitrothis compound

Ester III: p-nitrophenyl p-nitrothis compound

It was observed that esters I and III hydrolyze more rapidly than ester II. This is because both I and III release the p-nitrophenoxide ion, which is a better, more stable leaving group than the phenoxide ion released by ester II. The electron-withdrawing nitro group on the phenoxide ring stabilizes the negative charge of the leaving group. Since the leaving group is eliminated in the rate-determining step, a more stable leaving group leads to a faster reaction. acs.org

For aryl esters of hydroxyarenesulfonic acids, hydrolysis in alkaline solutions can proceed through a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This pathway involves the initial ionization of a substituent (like a hydroxyl group) to form an anion, followed by the unimolecular expulsion of the aryloxide leaving group. rsc.orgrsc.org The rates of such reactions show a strong correlation with the acidity (pKₐ) of the leaving group, as described by Brønsted-type relationships. rsc.org

Table 1: Relative Hydrolysis Rates of Nitro-Substituted Phenyl this compound Esters

| Ester | Substituent Position (Phenylmethyl Ring) | Substituent Position (Phenoxy Ring) | Leaving Group | Relative Hydrolysis Rate |

| Ester I | Unsubstituted | para-Nitro | p-Nitrophenoxide | Fast |

| Ester II | para-Nitro | Unsubstituted | Phenoxide | Slow |

| Ester III | para-Nitro | para-Nitro | p-Nitrophenoxide | Slower than I, Faster than II |

This table is based on qualitative observations described in the literature where Esters I and III hydrolyze more rapidly than Ester II, and Ester I hydrolyzes more rapidly than Ester III. acs.org

Investigation of Reaction Intermediates and Transition States

In the study of chemical reactions, intermediates are distinct molecular entities that are formed from the reactants and react further to give the products. They represent local energy minima on a reaction coordinate. Transition states, on the other hand, are high-energy configurations that exist for a fleeting moment as reactants transform into products. They correspond to energy maxima on a reaction coordinate and cannot be isolated.

The hydrolysis of sulfonate esters, such as this compound, can proceed through different mechanistic pathways, each involving unique intermediates and transition states. For instance, the hydrolysis of 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate has been studied to understand the stability of the methanesulfonate group under various pH conditions. While this specific study focused on selective hydrolysis, the general mechanisms are relevant to this compound. acs.org

In the acid-catalyzed hydrolysis of related compounds like N-methyl-N-phenylsulphamate, the proposed mechanism involves a rapid initial protonation of the substrate, followed by a rate-determining nucleophilic attack by water (an A-2 mechanism). This process proceeds through a transition state where the water molecule is forming a bond to the sulfur atom while the bond to the leaving group is breaking. rsc.org

Under basic conditions, the hydrolysis of some sulfonate esters can proceed via an elimination-addition mechanism involving a highly reactive sulfene (B1252967) intermediate (R¹R²C=SO₂). For example, the hydrolysis of aryl (methylsulfonyl)methanesulfonates is consistent with an E1cB (Elimination Unimolecular conjugate Base) mechanism. This pathway involves the formation of a carbanion intermediate in a pre-equilibrium step, which then expels the leaving group to form the sulfene. The sulfene subsequently reacts with water to form the final sulfonic acid product.

A study on the hydrolysis of 4-phenylallophanates provides evidence for a change in mechanism from E1cB for aryl esters to a bimolecular acyl substitution (BAc2) for alkyl esters, highlighting how the nature of the leaving group can influence the reaction pathway and the intermediates involved. rsc.org The solvolysis of aromatic sulfonyl chlorides in alcohol-acetone mixtures has also been investigated, showing complex dependencies on substituents and solvent, which can influence the character of the transition state. researchgate.net

Table 1: Mechanistic Details of Related Sulfonate Ester Hydrolysis

| Compound/Reaction Class | Proposed Mechanism | Key Intermediate(s) | Key Feature(s) of Transition State |

| Acid-catalyzed hydrolysis of N-methyl-N-phenylsulphamate | A-2 | Protonated substrate | Nucleophilic attack of water on the protonated substrate. rsc.org |

| Base-catalyzed hydrolysis of aryl (methylsulfonyl)methanesulfonates | E1cB | Carbanion, Sulfene | Formation of a sulfene intermediate from a carbanion. |

| Hydrolysis of aryl 4-phenylallophanates | E1cB | Isocyanate-like intermediate | Formation of an intermediate through the elimination of the leaving group from the conjugate base. rsc.org |

Generation and Reactivity of Phenyl Cations via Photoheterolytic Cleavage

The photolysis of aryl sulfonates in polar solvents can lead to the heterolytic cleavage of the Ar–O bond, generating an aryl cation and a sulfonate anion. This process, known as photoheterolysis, provides a valuable method for generating highly reactive phenyl cations under mild conditions. nih.govresearchgate.net The photochemical behavior of various aryl sulfonates has been investigated, revealing that the efficiency of phenyl cation formation is dependent on the substituents on the aromatic ring and the solvent polarity. nih.govconicet.gov.ar

In electron-rich aryl sulfonates, photoheterolysis of the Ar–OS bond is often the exclusive pathway in polar solvents. nih.gov The initially formed singlet aryl cation can undergo intersystem crossing to the more stable triplet state. These triplet phenyl cations exhibit carbene-like reactivity and can participate in various arylation reactions with high selectivity. researchgate.net

The irradiation of arylazo sulfonates has also been studied as a source of aryl cations. In neat water, these compounds undergo efficient photoheterolysis to generate aryl cations, while in organic solvents, a competing radical pathway is often observed. acs.org This highlights the critical role of the solvent in directing the photochemical reaction pathway.

Table 2: Products from the Photolysis of Aryl Sulfonates and Related Compounds

| Substrate | Solvent | Major Products | Inferred Intermediate |

| Electron-rich aryl sulfonates | Polar solvents | Arylation products | Phenyl cation nih.gov |

| Arylazo sulfonates | Water | Phenols, Arylation products | Aryl cation acs.org |

| Arylazo sulfonates | Organic solvents | Reduction products, Arylation products | Aryl radical, Aryl cation acs.org |

Mechanistic Studies of Sulfene Reactions and this compound Formation

Sulfenes (R₂C=SO₂) are highly reactive intermediates that can be generated from the reaction of alkanesulfonyl chlorides with a base. The formation of sulfenes from phenylmethanesulfonyl chloride has been a subject of mechanistic investigation. The reaction of phenylmethanesulfonyl chloride with tertiary amines, such as triethylamine (B128534), is a classic method for generating phenylsulfene. cdnsciencepub.com

The mechanism is believed to be a concerted bimolecular elimination (E2) or a stepwise elimination involving a carbanion intermediate (E1cB), depending on the specific reactants and conditions. Kinetic studies on the formation of sulfenes from alkanesulfonyl chlorides support a rate-determining proton abstraction step. core.ac.uk The transition state is thought to have a significant amount of negative charge on the α-carbon. core.ac.uk

Once generated, the phenylsulfene intermediate is rapidly trapped by nucleophiles present in the reaction mixture. In the absence of an external trapping agent, the sulfene can dimerize or react with the starting material. For instance, the reaction of phenylmethanesulfonyl chloride with triethylamine in non-polar solvents like cyclohexane (B81311) can yield cis- and trans-oxythiobenzoyl chlorides, which are believed to arise from the dimerization of the sulfene intermediate. cdnsciencepub.com In other solvents like methylene (B1212753) chloride or ether, the reaction primarily yields trans-stilbene (B89595) and cis-diphenylethylene sulfone, products that also result from the initial formation of phenylsulfene. cdnsciencepub.com

The transient nature of sulfenes makes their direct observation challenging. Therefore, their existence is often inferred from trapping experiments. For example, the reaction of methanesulfonyl chloride with alcohols in the presence of a base is believed to proceed through a sulfene intermediate, which is then attacked by the alcohol to form the corresponding methanesulfonate ester. acs.org

Table 3: Products from the Reaction of Phenylmethanesulfonyl Chloride with Triethylamine

| Solvent | Major Products | Proposed Intermediate |

| Methylene Chloride / Ether | trans-Stilbene, cis-Diphenylethylene sulfone | Phenylsulfene cdnsciencepub.com |

| Cyclohexane | cis- and trans-Oxythiobenzoyl chlorides | Phenylsulfene cdnsciencepub.com |

Carbon-Hydrogen Activation and Deuteration Mechanisms

Carbon-hydrogen (C–H) activation is a powerful strategy in organic synthesis that involves the cleavage of a C–H bond followed by the formation of a new bond, typically a C-C or C-heteroatom bond. While direct C-H activation of this compound itself is not extensively documented, the aryl sulfonate group can participate in or direct such transformations in related molecules.

For example, palladium-catalyzed cyclobutanation of aryl sulfonates, including tosylates and mesylates, has been achieved through a process involving both C–O and C–H bond cleavage. acs.org This reaction demonstrates that the sulfonate group can be a reactive handle for initiating C-H functionalization on the aromatic ring.

In another example, the site-selectivity of rhodium(III)-catalyzed C–H carbenoid functionalization of aryl sulfonamides can be controlled by the solvent and additives, allowing for selective reaction at the ortho position to either the sulfonamide or another directing group. rsc.org These studies provide insight into the mechanistic principles of C-H activation in arenes bearing sulfonyl-containing functional groups. The mechanisms often involve the formation of a metallacyclic intermediate through coordination of a directing group to the metal center, followed by C-H bond cleavage. nih.gov

Deuteration, the replacement of a hydrogen atom with its isotope deuterium (B1214612), is a common technique used to probe reaction mechanisms and to alter the metabolic stability of pharmaceuticals. nih.govnih.gov The C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect if the C-H bond is broken in the rate-determining step of a reaction. While specific studies on the deuteration of this compound are not prominent, general methods for the deuteration of arenes, such as H/D exchange under superelectrophile catalysis, could potentially be applied. unisyscat.de The development of deuterated alkylating agents based on sulfonium (B1226848) salts also provides a route to introduce deuterium into molecules. digitellinc.com

Table 4: Examples of C-H Activation in Aryl Sulfonate Derivatives

| Substrate Class | Catalyst | Reaction Type | Key Mechanistic Feature |

| Aryl sulfonates (tosylates, mesylates) | Palladium | Cyclobutanation | Cleavage of both C-O and C-H bonds. acs.org |

| Aryl sulfonamides | Rhodium(III) | C-H Carbenoid functionalization | Site-selectivity controlled by solvent and additives. rsc.org |

| Benzoic and Phenyl Acetic Acids | Palladium(II) | Aryl-Aryl Coupling | C-H activation directed by a carboxyl group. nih.gov |

Leaving Group Properties and Reactivity Profiles of Methanesulfonate Esters

Comparative Analysis of Methanesulfonate (B1217627) as a Leaving Group

The effectiveness of a leaving group is intrinsically linked to its stability as an independent species after bond cleavage. wikipedia.org Good leaving groups are typically weak bases, as their conjugate acids are strong. masterorganicchemistry.com The methanesulfonate group (MsO⁻) excels in this regard, being the conjugate base of the strong methanesulfonic acid (pKa ≈ -1.9). Its stability, and therefore its effectiveness as a leaving group, is primarily attributed to the delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance. masterorganicchemistry.com

In comparison to other commonly used sulfonate esters and leaving groups, methanesulfonate holds a prominent position. Its reactivity is often compared with that of tosylates (p-toluenesulfonates) and triflates (trifluoromethanesulfonates). purechemistry.orgchemistrysteps.com

Methanesulfonate (Mesylate, -OMs): Derived from methanesulfonic acid, it is a highly effective leaving group suitable for a wide range of nucleophilic substitution and elimination reactions. umassd.edu

Toluenesulfonate (Tosylates, -OTs): Similar to mesylates in reactivity, tosylates are also excellent leaving groups. The additional phenyl group in tosylates provides further resonance stabilization. masterorganicchemistry.compearson.com While generally comparable, minor differences in reaction rates can be observed depending on the specific substrate and reaction conditions. chemistrysteps.com

Trifluoromethanesulfonate (Triflate, -OTf): The triflate anion is an exceptionally good leaving group, significantly more reactive than both mesylates and tosylates. pearson.commasterorganicchemistry.com This enhanced reactivity stems from the powerful electron-withdrawing inductive effect of the three fluorine atoms, which further stabilizes the negative charge on the departing anion. pearson.com

The general order of leaving group ability among these sulfonates is: Triflate > Tosylate ≈ Mesylate purechemistry.org

Halides are another major class of leaving groups. The reactivity of sulfonate esters like mesylates is generally greater than that of halides (except for iodide in some cases). This is because the sulfonate anions are weaker bases than halide ions (Cl⁻, Br⁻). purechemistry.org

| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | Approximate pKa of Conjugate Acid | Relative Reactivity |

|---|---|---|---|---|---|

| Trifluoromethanesulfonate | -OTf | CF₃SO₃⁻ | Triflic Acid (CF₃SO₃H) | -14 | Excellent |

| Toluenesulfonate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | -2.8 | Very Good |

| Methanesulfonate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | -1.9 | Very Good |

| Iodide | -I | I⁻ | Hydroiodic Acid (HI) | -10 | Good |

| Bromide | -Br | Br⁻ | Hydrobromic Acid (HBr) | -9 | Good |

| Chloride | -Cl | Cl⁻ | Hydrochloric Acid (HCl) | -7 | Moderate |

Factors Governing Leaving Group Effectiveness in Various Solvents and Reaction Conditions

The efficiency of methanesulfonate as a leaving group is not absolute and can be influenced by several factors, including the nature of the solvent and the specific reaction conditions.

Solvent Effects: The polarity of the solvent plays a crucial role in nucleophilic substitution reactions.

Polar Protic Solvents: Solvents like water, methanol (B129727), and ethanol (B145695) can solvate both the departing leaving group (anion) and the carbocation intermediate that may form in Sₙ1 reactions. libretexts.org This solvation stabilizes the transition state and the charged species, thereby facilitating the departure of the leaving group. libretexts.org Studies on the solvolysis of methyl methanesulfonate have shown that the rate of reaction increases with increasing water content in a methanol solution, highlighting the role of solvent polarity. pqri.orgresearchgate.net

Polar Aprotic Solvents: Solvents such as acetone (B3395972) and dimethylformamide (DMF) possess dipole moments but lack acidic protons. They are effective at solvating cations but less so for anions. In Sₙ2 reactions, using a polar aprotic solvent can enhance the nucleophilicity of the attacking nucleophile, leading to faster reaction rates. purechemistry.org

Reaction Conditions: Temperature and pH are critical parameters.

Temperature: Increasing the reaction temperature generally increases the rate of substitution and elimination reactions by providing the necessary activation energy. However, higher temperatures can also favor elimination reactions over substitution. The formation of methanesulfonate esters is significantly reduced at lower temperatures. acs.orgresearchgate.net

pH (Acidity/Basicity): The stability of methanesulfonate esters can be affected by the pH of the medium. While stable under acidic conditions, they can undergo hydrolysis under strongly basic conditions. wikipedia.org Furthermore, the formation of methanesulfonate esters from alcohols and methanesulfonic acid is inhibited in the presence of a base. If the acid is neutralized by even a slight excess of a base, the formation of the ester is not detected. enovatia.com

| Factor | Effect on Methanesulfonate Leaving Group Ability | Underlying Principle |

|---|---|---|

| Solvent Polarity | Generally enhanced in more polar solvents. | Polar solvents stabilize the charged transition state and the resulting methanesulfonate anion, lowering the activation energy for its departure. libretexts.org |

| Solvent Type (Protic vs. Aprotic) | Polar protic solvents are particularly effective for Sₙ1 reactions by stabilizing the carbocation and the leaving group. Polar aprotic solvents can enhance Sₙ2 rates by increasing nucleophile reactivity. purechemistry.orglibretexts.org | Protic solvents solvate both cations and anions effectively. Aprotic solvents solvate cations well but leave anions relatively "bare" and more reactive. purechemistry.org |

| Temperature | Reaction rates increase with temperature. | Provides sufficient energy to overcome the activation barrier for C-O bond cleavage. researchgate.net |

| Presence of Base | Can induce elimination reactions. Formation of the ester is suppressed. | A strong base can act as a nucleophile or promote elimination. Neutralizing the parent sulfonic acid prevents esterification. enovatia.comnih.gov |

Strategic Utility in Activating Hydroxyl Groups for Subsequent Transformations

One of the most significant applications of methanesulfonates in organic chemistry is the conversion of alcohols, which possess a poor leaving group (hydroxide, -OH), into a substrate with an excellent leaving group (-OMs). masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com The hydroxide (B78521) ion is a strong base and therefore reluctant to depart. By converting the hydroxyl group into a methanesulfonate ester, it is transformed into a weak base that readily departs during nucleophilic substitution or elimination reactions. jackwestin.com

This activation is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). wikipedia.orglibretexts.org The base serves to neutralize the HCl generated during the reaction. masterorganicchemistry.com

R-OH + CH₃SO₂Cl → R-OSO₂CH₃ + HCl

An important feature of this transformation is that the stereochemistry at the carbon atom bearing the hydroxyl group is retained during the formation of the methanesulfonate ester. This is because the C-O bond of the alcohol is not broken in this step. libretexts.org The subsequent nucleophilic attack on the resulting mesylate then proceeds, often with inversion of stereochemistry in an Sₙ2 reaction. This two-step sequence provides excellent stereochemical control. chemistrysteps.com

Once formed, the alkyl methanesulfonates are versatile intermediates that can undergo a variety of transformations:

Nucleophilic Substitution (Sₙ2): Reaction with a wide range of nucleophiles (e.g., halides, cyanide, azide, alkoxides, thiolates) allows for the introduction of diverse functional groups. masterorganicchemistry.comumassd.edu

Elimination (E2): Treatment with a strong, non-nucleophilic base can lead to the formation of alkenes. masterorganicchemistry.com

Reductions and Rearrangements: Methanesulfonates can also serve as intermediates in reduction and rearrangement reactions, such as the Beckmann rearrangement of oxime methanesulfonates. wikipedia.org

The activation of hydroxyl groups via mesylation is a cornerstone strategy in multi-step organic synthesis, enabling the conversion of readily available alcohols into a wide array of other compound classes. researchgate.netyoutube.com

Computational and Theoretical Investigations of Phenylmethanesulfonate

Quantum Mechanical (QM) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and related properties of molecules with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to describe the properties of multi-electron systems by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.comglobal-sci.com This approach is foundational for determining the ground-state properties of a molecule, which are uniquely dictated by its electron density. jussieu.fr By solving the Kohn-Sham equations, DFT can accurately reconstruct a molecule's electronic structure, providing theoretical guidance for understanding molecular systems. mdpi.com

For phenylmethanesulfonate, DFT calculations are crucial for optimizing its molecular geometry, including bond lengths and angles, and for calculating various electronic structure parameters. mdpi.com These parameters, such as molecular orbital energies (e.g., HOMO and LUMO), atomic charge distributions, and local electron densities, are vital for identifying reactive sites and analyzing the molecule's stability. mdpi.comarxiv.org The accuracy of these calculations is highly dependent on the chosen functionals and basis sets. mdpi.com The theory provides a framework for understanding valence, Rydberg, and intermolecular charge-transfer excitations. arxiv.org

| Property | Description | Significance |

|---|---|---|

| Molecular Geometry | Calculation of optimal bond lengths, bond angles, and dihedral angles. | Provides the most stable three-dimensional structure of the molecule. |

| Electronic Structure | Determination of electron density distribution, molecular orbitals (HOMO/LUMO), and electrostatic potential. | Helps predict reactivity, stability, and sites susceptible to electrophilic or nucleophilic attack. mdpi.com |

| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations. | Correlates with experimental infrared and Raman spectra for structural confirmation. |

| Atomic Charges | Distribution of partial charges on each atom in the molecule. | Indicates the polarity of bonds and regions of positive or negative charge, influencing intermolecular interactions. |

Computational methods, especially DFT, are increasingly used to predict the redox potentials of organic molecules. researchgate.net This is achieved by calculating the free energy change for the oxidation or reduction reaction of the molecule in a solvent, often modeled using a polarizable continuum model. researchgate.net The redox potential can be determined through a thermodynamic cycle that considers the total energy of the molecule and its solvation energy for both the oxidized and reduced species. nih.gov

While specific studies on this compound are not prevalent, the established methodology allows for the theoretical prediction of its electrochemical behavior. For a diverse set of organic molecules, redox potentials computed at the B3LYP/6-31+G(d,p) level of theory have shown good agreement with experimental values measured in acetonitrile. researchgate.net Such calculations can predict whether one-electron or two-electron transfer processes are more favorable. researchgate.net The proposed redox mechanisms based on experimental results can be further supported by these theoretical calculations, helping to understand structure-activity relationships. researchgate.net

DFT is also a powerful tool for exploring the mechanisms of chemical reactions, including identifying transition states and reaction intermediates. mdpi.com By mapping the potential energy surface (PES) of a reaction, researchers can determine the most favorable reaction pathways. mdpi.com

For example, in a study of the reaction between the Criegee intermediate anti-PhCHOO and SO₂, DFT calculations were used to identify two different five-membered ring adducts as initial intermediates. mdpi.com The study considered both direct and indirect reaction pathways from these intermediates, calculating the energy barriers for each step. mdpi.com This type of analysis allows for the prediction of major and minor products and the estimation of reaction rate constants. mdpi.com Similar theoretical approaches could be applied to this compound to predict its reactivity with various reagents, degradation pathways, or role in synthetic mechanisms. Modern approaches also utilize graph-based network models constructed from thermochemistry data to suggest likely reaction pathways in chemical synthesis. nih.gov

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds and the associated energy changes. lumenlearning.comlibretexts.org For flexible molecules like this compound, which has rotatable bonds (e.g., phenyl-CH₂, CH₂-S), multiple conformations are possible.

Computational studies on related sulfonyl-containing compounds, such as methyl methanesulfonate (B1217627), have utilized methods like DFT and Møller-Plesset second-order perturbation theory (MP2) to identify the most stable conformers. nih.gov For methyl methanesulfonate, calculations revealed two main populated conformations, with the anti conformer being more stable than the gauche conformer due to hyperconjugative interactions. nih.gov A similar theoretical approach for this compound would involve calculating the total energy as a function of key dihedral angles to identify the global and local energy minima on its potential energy surface. This analysis is crucial for understanding how the molecule's shape influences its physical properties and interactions. lumenlearning.com

Molecular Dynamics and Force Field Development for Sulfonate Systems

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information on their dynamics and thermodynamics. The accuracy of MD simulations depends heavily on the quality of the force field, which is a set of parameters describing the potential energy of the system. acs.org

Developing accurate force fields for sulfonate-containing systems is an active area of research. acs.orgnih.gov For instance, new force field parameters have been developed for anionic surfactants like sodium dodecyl sulfate (B86663) and alpha-olefin sulfonate to better reproduce experimental properties such as surface tension and micelle structure. nih.gov The process often involves parameterizing atomic polarizabilities, electrostatic interactions, and van der Waals interactions against high-level quantum mechanics calculations. nih.gov Researchers have also developed polarizable force fields for sulfone-based solvents and lithium salts used in batteries, which have been shown to improve the prediction of transport properties compared to nonpolarizable force fields. nih.gov These advanced force fields are essential for accurately simulating complex systems containing sulfonate moieties like this compound, especially in condensed phases or in biological environments. acs.orgresearchgate.net

Computational Modeling of Intermolecular Interactions

Intermolecular interactions are fundamental to understanding the properties of molecules in condensed phases, such as in liquids and solids, and their interactions with other molecules like solvents or biological macromolecules. gatech.edunih.gov These interactions, which include electrostatic forces, van der Waals forces, and hydrogen bonds, can be modeled using both quantum mechanical and molecular mechanics approaches. nih.govresearchgate.net

Advanced Analytical Techniques in Phenylmethanesulfonate Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure and properties of phenylmethanesulfonate. By interacting with electromagnetic radiation, these methods provide detailed information about the compound's atomic arrangement, bond vibrations, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. It exploits the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical environment of each proton influences its resonance frequency, resulting in a characteristic chemical shift (δ) measured in parts per million (ppm). The protons on the phenyl ring of this compound typically appear in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The exact positions and splitting patterns are dictated by the substitution on the ring. The methyl protons of the methanesulfonyl group are more shielded and thus resonate at a higher field, typically in the range of 2.5 to 3.5 ppm. Spin-spin coupling between adjacent, non-equivalent protons provides further structural information, revealing the connectivity of the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The carbon of the methyl group is typically observed in the aliphatic region of the spectrum. The carbons of the phenyl ring appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing sulfonate group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | ~3.1 | ~38 |

| Phenyl C1 (ipso) | - | ~149 |

| Phenyl C2, C6 (ortho) | ~7.3 | ~122 |

| Phenyl C3, C5 (meta) | ~7.5 | ~130 |

| Phenyl C4 (para) | ~7.4 | ~127 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Chemical Composition

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for identifying the chemical composition of this compound.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that result in a change in the dipole moment. Key characteristic absorption bands for this compound include:

S=O stretching: Strong, asymmetric and symmetric stretching vibrations of the sulfonate group are typically observed in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

S-O stretching: The S-O single bond stretch appears in the 900-1000 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while the methyl C-H stretching occurs just below 3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. Vibrational modes that cause a change in the polarizability of the molecule are Raman active. For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the sulfonate group and the vibrations of the aromatic ring.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| SO₂ (Sulfonyl) | Asymmetric Stretch | 1350 - 1400 (Strong) | Weak to Medium |

| SO₂ (Sulfonyl) | Symmetric Stretch | 1150 - 1200 (Strong) | Strong |

| S-O (Ester) | Stretch | 900 - 1000 (Medium) | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 (Medium) | Strong |

| C-H (Methyl) | Stretch | 2850 - 2960 (Medium) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. For this compound, the presence of the aromatic phenyl ring, a chromophore, results in characteristic absorption bands in the UV region.

The primary electronic transitions observed are π → π* transitions within the benzene ring. The substitution of the sulfonate group can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. Typically, monosubstituted benzene derivatives exhibit a primary absorption band around 200-220 nm and a weaker, fine-structured secondary band around 250-280 nm.

UV-Vis spectroscopy is a valuable tool for quantitative analysis due to the direct relationship between absorbance and concentration as described by the Beer-Lambert law. This makes it useful for monitoring the progress of reactions involving this compound, such as its formation or degradation, by tracking the change in absorbance at a specific wavelength over time.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Phenyl Ring | π → π* | ~210 |

| Phenyl Ring | π → π* (fine structure) | ~260-270 |

Note: The exact λmax can be influenced by the solvent used.

Chromatographic Separation and Identification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its subsequent identification and quantification. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound, making it an excellent tool for assessing its purity and analyzing for volatile impurities.

In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The time it takes for a compound to travel through the column is its retention time, a characteristic property under specific chromatographic conditions.

The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of the molecular ion provides valuable structural information, aiding in the unequivocal identification of this compound.

Table 4: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | Phenyl-methylpolysiloxane (e.g., DB-5ms) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Temperature Program | Ramped from a low initial temperature to a final temperature to ensure good separation |

| MS Ionization | Electron Impact (EI) at 70 eV |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of this compound in complex matrices, such as environmental samples or biological fluids. It is particularly advantageous for compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis.

LC separates components of a mixture in a liquid mobile phase that is passed through a column packed with a solid stationary phase. Reversed-phase chromatography, with a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of moderately polar compounds like this compound.

The eluent from the LC column is introduced into the mass spectrometer, typically through an electrospray ionization (ESI) source, which generates gas-phase ions from the liquid stream. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information. In a triple quadrupole mass spectrometer, the first quadrupole selects a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented in a collision cell. The second quadrupole then analyzes the resulting product ions, allowing for highly specific and sensitive quantification through techniques like selected reaction monitoring (SRM). This makes LC-MS/MS an invaluable tool for trace-level analysis of this compound in challenging sample matrices.

Table 5: Illustrative LC-MS/MS Parameters for this compound Analysis in a Complex Mixture

| Parameter | Typical Value/Condition |

|---|---|

| LC Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile or methanol (B129727) with a modifier like formic acid |

| Ionization Source | Electrospray Ionization (ESI) in negative or positive ion mode |

| MS/MS Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | [M-H]⁻ or [M+H]⁺ of this compound |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Product Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound and the separation of this compound from related substances, impurities, or degradation products. nih.govmdpi.comnih.gov The method's high resolution and sensitivity make it ideal for monitoring reaction progress, assessing purity, and performing quality control. semanticscholar.orgnih.gov

In a typical Reverse-Phase HPLC (RP-HPLC) setup for analyzing aromatic sulfonates, a non-polar stationary phase, such as a C18 column, is employed. mdpi.comnih.gov The separation is achieved by using a polar mobile phase, which often consists of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol. nih.govsielc.com The gradient or isocratic elution allows for the effective separation of the target analyte from other components in the mixture.

For quantitative analysis, detection is commonly performed using an Ultraviolet (UV) detector. mdpi.comgoogle.com this compound possesses a phenyl group, which allows for UV absorbance. However, for related methanesulfonate (B1217627) compounds lacking a suitable chromophore, a derivatization step is often necessary to enhance UV detection and improve sensitivity. nih.govmdpi.comnih.govgoogle.com This involves reacting the analyte with a derivatizing agent to form a product with strong UV absorption. google.com The table below summarizes typical HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for structurally similar compounds like phenylbenzimidazole sulfonic acid and after derivatization of methanesulfonates. nih.govgoogle.com

Interactive Data Table: Illustrative HPLC Parameters for Aromatic Sulfonate Analysis

| Parameter | Value/Description | Rationale/Details |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for aromatic compounds based on hydrophobicity. mdpi.com |

| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer | A common mobile phase for resolving aromatic sulfonates from impurities. nih.gov |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate ensuring good peak resolution and reasonable analysis time. nih.gov |

| Detection | UV at 277 nm | Wavelength suitable for detecting the phenyl group after derivatization of related compounds. nih.govgoogle.com |

| Injection Volume | 20 µL | A typical volume for analytical HPLC. mdpi.com |

| Column Temp. | 30 °C | Maintained for consistent retention times and peak shapes. mdpi.com |

Method validation is a critical aspect of quantitative HPLC analysis, ensuring the reliability of the results. This process involves assessing parameters such as specificity, linearity, precision, accuracy, and robustness, as stipulated by guidelines from the International Council on Harmonisation (ICH).

Electrochemical Characterization Techniques

Electrochemical techniques are powerful tools for investigating the redox properties of this compound, including its electrochemical stability and reaction mechanisms. wikipedia.orglibretexts.org These methods provide insights into the electron transfer processes that the molecule can undergo.

Cyclic Voltammetry (CV) for Electrochemical Stability and Reduction Processes

Cyclic Voltammetry (CV) is a widely used electrochemical method to probe the redox behavior of chemical species. wikipedia.orglibretexts.org It provides valuable information on the stability of compounds over a range of potentials and can elucidate the mechanisms of their reduction and oxidation processes. ossila.commdpi.com In the context of this compound, CV can be employed to determine its electrochemical stability window—the potential range in which the compound is electrochemically inert. google.comgoogle.com

Studies on structurally similar compounds, such as phenyl sulfones and S-phenyl benzenethiosulfonate, shed light on the likely reduction processes for this compound. researchgate.netresearchgate.net The electrochemical reduction of aryl sulfones often involves the irreversible cleavage of the sulfur-carbon or sulfur-oxygen bond. researchgate.net For a phenyl sulfone, fast-scan cyclic voltammetry has shown that the reduction can lead to the cleavage of the alkyl-sulfur bond, a process that can be influenced by temperature and the scan rate. researchgate.net The number of electrons transferred during the reduction can also be determined from CV data, providing further mechanistic details. researchgate.net

A typical CV experiment involves scanning the potential of a working electrode linearly with time in a solution containing the analyte and a supporting electrolyte. ossila.comedaq.com The resulting current is measured and plotted against the applied potential. The voltammogram for an irreversible reduction process, as is expected for this compound, would typically show a reduction peak on the forward scan with no corresponding oxidation peak on the reverse scan. ossila.comcam.ac.uk The potential at which the reduction peak occurs is characteristic of the molecule and provides information about the energy required for the electron transfer process.

Interactive Data Table: Expected CV Parameters for this compound Reduction

| Parameter | Symbol | Expected Observation/Significance |

| Cathodic Peak Potential | Epc | The potential at which the reduction rate is maximal. Its value indicates the ease of reduction. |

| Anodic Peak Potential | Epa | Likely absent, indicating an irreversible reduction process due to bond cleavage. researchgate.net |

| Cathodic Peak Current | ipc | Proportional to the concentration of this compound and the square root of the scan rate. |

| Scan Rate Dependence | Epc vs. log(ν) | The peak potential shifts with the scan rate, a characteristic of irreversible electron transfer. |

| Electrochemical Stability | - | The potential range where no significant current is observed, defining the compound's stability window. google.comgoogle.com |

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe interfacial properties and processes occurring at the electrode-electrolyte interface. mdpi.compineresearch.com It is particularly useful for characterizing coatings, corrosion, and the behavior of modified electrodes. sivonic.comphmsociety.orgkta.com For this compound, EIS could be employed to study its influence on interfacial phenomena when it is part of a coating formulation or used to modify an electrode surface. researchgate.netmdpi.com

In an EIS experiment, a small amplitude sinusoidal AC potential is applied to the system over a wide range of frequencies. pineresearch.comelectrochemsci.org The resulting current response is measured, and the impedance (the opposition to the flow of alternating current) is calculated at each frequency. phmsociety.org The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). electrochemsci.org

By fitting the impedance data to an appropriate equivalent electrical circuit (EEC), various physical and chemical properties of the interface can be quantified. electrochemsci.orgsemanticscholar.org The components of the EEC, such as resistors and capacitors, correspond to different electrochemical processes.

Interactive Data Table: Key Parameters from EIS Analysis of a this compound-Containing Interface

| EEC Component | Symbol | Electrochemical Interpretation |

| Solution Resistance | Rs | Resistance of the electrolyte solution between the working and reference electrodes. mdpi.comelectrochemsci.org |

| Coating/Film Capacitance | Ccoat | Represents the dielectric properties of a coating containing this compound. Changes can indicate water uptake. phmsociety.orgelectrochemsci.org |

| Pore Resistance | Rpo | Resistance of the electrolyte within the pores of a coating. A decrease suggests coating degradation. mdpi.com |

| Charge Transfer Resistance | Rct | Resistance to the electron transfer reaction at the electrode/electrolyte interface. mdpi.comelectrochemsci.org |

| Double Layer Capacitance | Cdl | Capacitance of the electrical double layer at the interface. mdpi.comelectrochemsci.org |

For instance, if this compound were incorporated into a protective coating on a metal, EIS could monitor the coating's barrier properties by measuring its capacitance and pore resistance over time. sivonic.comkta.com An increase in coating capacitance often correlates with water absorption, while a decrease in pore resistance can indicate the formation of defects, providing a pathway for corrosive species to reach the metal substrate. phmsociety.orgelectrochemsci.org

Linear Sweep Voltammetry (LSV) for Anodic Behavior Assessment

Linear Sweep Voltammetry (LSV) is an electrochemical technique where the potential of a working electrode is swept linearly in one direction, from an initial to a final potential, while the resulting current is recorded. cam.ac.ukwikipedia.orgossila.com It is essentially the first half of a cyclic voltammetry scan and is particularly useful for studying electrochemical reactions where the reverse process is not of interest or is non-existent, as is common in irreversible oxidation or reduction processes. wikipedia.orgossila.com

LSV can be used to assess the anodic (oxidation) behavior of this compound. By sweeping the potential to more positive values, the potential at which the compound begins to oxidize can be identified. researchgate.net Research on the electrochemical oxidation of related compounds, such as alkyl benzene sulfonates, suggests that the anodic process may involve the aromatic ring or the sulfonate group, depending on the electrode material and reaction conditions. researchgate.net

The resulting LSV plot of current versus potential would show an anodic peak if the oxidation product is adsorbed or confined to the electrode surface, or a wave leading to a plateau if the product diffuses away. cam.ac.ukwikipedia.org The peak potential (Ep) or half-wave potential (E1/2) provides information about the thermodynamics of the oxidation process. wikipedia.org The peak current (ip) is proportional to the concentration of this compound, allowing for quantitative analysis. nih.gov

Interactive Data Table: Information Obtainable from LSV on this compound Anodic Behavior

| LSV Parameter | Symbol | Significance for Anodic Assessment |

| Oxidation Peak Potential | Ep,a | Potential at which the rate of oxidation is at its maximum. |

| Half-Wave Potential | E1/2 | Potential at which the current is half of the limiting current; related to the standard potential. wikipedia.org |

| Limiting Current | il | The steady-state current that is proportional to the bulk concentration of the analyte. |

| Transfer Coefficient | α | Can be determined from the shape of the LSV wave for irreversible systems, providing insight into the kinetics of the electron transfer step. nih.gov |

LSV is a valuable tool for understanding the susceptibility of this compound to oxidative degradation. This information is crucial for applications where the compound might be exposed to oxidative environments, such as in electrochemical synthesis or certain industrial processes. d-nb.info The technique can help in determining the conditions under which the compound remains stable and when it undergoes anodic reactions. nih.govresearchgate.net

Microscopic and Surface Characterization

Microscopic techniques are essential for visualizing the physical form and surface features of chemical compounds and materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for high-resolution imaging of the surface topography and morphology of solid materials. researchgate.net In the context of this compound, SEM can be utilized to analyze the morphology of its crystalline form or to examine the surface of materials that have been synthesized or modified using this compound.

The technique involves scanning a focused beam of electrons across the surface of a sample. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's topography and composition. An image is then generated by collecting these signals.

For crystalline this compound, SEM analysis can reveal key morphological characteristics:

Crystal Habit: The characteristic external shape of the crystals (e.g., platelets, needles, prisms). researchgate.net

Surface Features: The presence of any surface defects, step-growth patterns, or intergrowth of crystals.

Interactive Data Table: Morphological Parameters of this compound Crystals from SEM

| Parameter | Description | Importance in Research |

| Crystal Shape | Qualitative description of the crystal geometry (e.g., monoclinic platelets). researchgate.net | Influences bulk properties like flowability and packing density. |

| Particle Size | Average and range of crystal dimensions (e.g., length, width). | Affects dissolution rate and surface area. |

| Surface Topography | Smoothness, roughness, or presence of defects on the crystal faces. researchgate.net | Can impact reactivity and interactions with other materials. |